molecular formula C19H15N5OS B496548 11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

Cat. No.: B496548
M. Wt: 361.4g/mol
InChI Key: NWTMYDVAJFXEFU-UHFFFAOYSA-N
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Description

11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, nucleophilic substitutions, and the introduction of functional groups under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile
  • 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one

Uniqueness

What sets 11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4g/mol

IUPAC Name

11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

InChI

InChI=1S/C19H15N5OS/c1-3-25-18-12(9-20)13(11-7-5-4-6-8-11)14-15-16(19(26)22-10-21-15)24(2)17(14)23-18/h4-8,10H,3H2,1-2H3,(H,21,22,26)

InChI Key

NWTMYDVAJFXEFU-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=S)N=CN4

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=S)N=CN4

Origin of Product

United States

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